molecular formula C12H11F3O2 B12301173 Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate

Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate

Cat. No.: B12301173
M. Wt: 244.21 g/mol
InChI Key: SMBXVOLINKNRSR-BQYQJAHWSA-N
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Description

Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate is an organic compound characterized by the presence of an ethyl ester group, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate typically involves the reaction of ethyl acrylate with a trifluoromethylated phenyl compound under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the trifluoromethylated phenyl group is introduced to the acrylate moiety.

Industrial Production Methods

Industrial production of Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring provides a platform for π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate can be compared with other similar compounds such as:

    Methyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group. It may exhibit different reactivity and biological activity due to the smaller size of the methyl group.

    Ethyl (E)-3-(2-(trifluoromethyl)phenyl)propanoate: Similar structure but with a propanoate group instead of an acrylate group. This compound may have different chemical properties and applications.

    Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate: Similar structure but with the trifluoromethyl group at the para position of the phenyl ring. This positional isomer may exhibit different reactivity and biological activity.

Properties

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

ethyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-8H,2H2,1H3/b8-7+

InChI Key

SMBXVOLINKNRSR-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1C(F)(F)F

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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